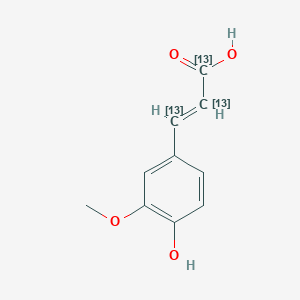
Trioxochromium sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trioxochromium sulfuric acid, also known as chromium trioxide sulfuric acid, is a chemical compound with the formula H2CrO7S. It is a combination of chromium trioxide (CrO3) and sulfuric acid (H2SO4). This compound is known for its strong oxidizing properties and is commonly used in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trioxochromium sulfuric acid can be synthesized by carefully mixing chromium trioxide with concentrated sulfuric acid. The reaction is highly exothermic and should be conducted under controlled conditions to prevent any hazardous situations. The general reaction is as follows: [ \text{CrO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{CrO}_7\text{S} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of chromium trioxide to sulfuric acid in large reactors. The mixture is then cooled and stored in appropriate containers to prevent decomposition and ensure safety .
Chemical Reactions Analysis
Types of Reactions: Trioxochromium sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: It acts as a powerful oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to chromium(III) compounds under certain conditions.
Substitution: It can participate in substitution reactions where it replaces other functional groups in organic compounds.
Common Reagents and Conditions:
Oxidation Reactions: Commonly used with primary and secondary alcohols under acidic conditions.
Reduction Reactions: Often involves reducing agents like sodium bisulfite.
Substitution Reactions: Typically involves organic substrates and specific catalysts.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Chromium(III) sulfate.
Substitution: Various substituted organic compounds.
Scientific Research Applications
Trioxochromium sulfuric acid has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of trioxochromium sulfuric acid involves its strong oxidizing properties. It can transfer oxygen atoms to other molecules, thereby oxidizing them. This process often involves the formation of intermediate complexes and the subsequent release of chromium(III) ions. The molecular targets and pathways include:
Oxidation of Organic Compounds: Involves the transfer of oxygen atoms to carbon atoms in organic molecules.
Induction of Apoptosis: Involves the generation of reactive oxygen species (ROS) that can damage cellular components and induce programmed cell death
Comparison with Similar Compounds
Trioxochromium sulfuric acid can be compared with other similar compounds such as:
Chromium Trioxide (CrO3): A strong oxidizing agent used in similar applications but without the stabilizing effect of sulfuric acid.
Sulfuric Acid (H2SO4): A strong acid used in various chemical reactions but lacks the oxidizing properties of chromium trioxide.
Jones Reagent: A mixture of chromium trioxide and sulfuric acid in acetone, used specifically for the oxidation of alcohols to carbonyl compounds.
Uniqueness: this compound is unique due to its combination of strong acidic and oxidizing properties, making it highly effective in various chemical processes .
Properties
Molecular Formula |
CrH2O7S |
|---|---|
Molecular Weight |
198.08 g/mol |
IUPAC Name |
sulfuric acid;trioxochromium |
InChI |
InChI=1S/Cr.H2O4S.3O/c;1-5(2,3)4;;;/h;(H2,1,2,3,4);;; |
InChI Key |
HNPXHFOTGAXAJY-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)O.O=[Cr](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12058382.png)





